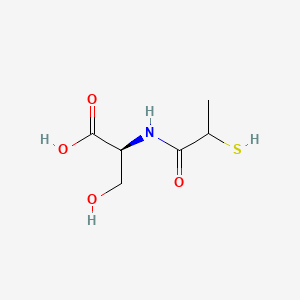

N-(2-Mercapto-1-oxopropyl)-L-serine

描述

N-(2-Mercapto-1-oxopropyl)-L-serine (CAS 1313496-17-1) is a sulfur-containing amino acid derivative characterized by a mercapto (thiol) group and a serine backbone. Its molecular formula is C₆H₁₁NO₄S (molecular weight ≈ 193.22 g/mol) . The compound features a hydroxymethyl (-CH₂OH) side chain from L-serine, which enhances hydrophilicity compared to analogs like Tiopronin. Current research focuses on its synthesis, stability, and pharmacokinetic properties .

属性

IUPAC Name |

(2S)-3-hydroxy-2-(2-sulfanylpropanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4S/c1-3(12)5(9)7-4(2-8)6(10)11/h3-4,8,12H,2H2,1H3,(H,7,9)(H,10,11)/t3?,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCWQOJBMCFVRB-BKLSDQPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CO)C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)N[C@@H](CO)C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693809 | |

| Record name | N-(2-Sulfanylpropanoyl)-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313496-17-1 | |

| Record name | N-(2-Mercapto-1-oxopropyl)-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313496-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Sulfanylpropanoyl)-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Mercapto-1-oxopropyl)-L-serine typically involves the reaction of L-serine with 2-mercaptopropanoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(2-Mercapto-1-oxopropyl)-L-serine may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities. Industrial production also involves rigorous quality control measures to ensure the consistency and purity of the final product.

化学反应分析

Types of Reactions

N-(2-Mercapto-1-oxopropyl)-L-serine can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to yield the corresponding thiol derivative.

Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

N-(2-Mercapto-1-oxopropyl)-L-serine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential role in biochemical pathways and its interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

作用机制

The mechanism of action of N-(2-Mercapto-1-oxopropyl)-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function. This interaction can modulate various biochemical pathways and cellular processes, leading to the compound’s observed effects.

相似化合物的比较

Comparison with Structural Analogs

Structural and Physicochemical Properties

The mercapto-oxopropyl derivatives of glycine, alanine, serine, and valine share a common backbone but differ in their amino acid side chains. These modifications critically influence solubility, LogP (lipophilicity), and biological activity.

Table 1: Key Properties of Mercapto-Oxopropyl Derivatives

Key Observations :

- LogP : Valine’s bulky isopropyl group likely raises LogP (greater lipophilicity), favoring membrane permeability but reducing water solubility. Tiopronin, with the smallest side chain (glycine), has intermediate properties .

Tiopronin (Glycine Derivative)

- Primary Use : Clinically approved antidote for heavy metal poisoning (e.g., mercury, lead) due to its thiol group’s metal-chelating capacity .

- Mechanism : Forms stable complexes with metal ions via -SH and -COOH groups, facilitating renal excretion .

Alanine and Valine Derivatives

- Research Status: Limited data on therapeutic applications.

- Valine Derivative : Marketed as 烯丙孕素 (a progestin), indicating divergent biological activity despite structural parallels .

Serine Derivative

- Potential Advantages: The hydroxyl group may improve solubility and reduce toxicity compared to Tiopronin. Preliminary studies suggest utility in drug development, though clinical data are lacking .

生物活性

N-(2-Mercapto-1-oxopropyl)-L-serine, a derivative of L-serine, has garnered attention in recent years due to its potential biological activities, particularly in the fields of neurobiology and cancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of L-Serine and Its Derivatives

L-serine is a non-essential amino acid that plays a critical role in various biological processes, including neurotransmission and cellular proliferation. It serves as a precursor for several important biomolecules, including glycine and D-serine, which are significant for NMDA receptor activation in the brain . The metabolic pathways involving L-serine are crucial for maintaining neuronal health and function .

N-(2-Mercapto-1-oxopropyl)-L-serine is believed to exert its biological effects through several mechanisms:

- Neurotransmission Modulation : As a derivative of L-serine, it may influence the synthesis of neurotransmitters, particularly in the context of synaptic plasticity and cognitive functions. Research indicates that L-serine enhances the length and complexity of neurites in neuronal cultures .

- Antioxidant Properties : The mercapto group in N-(2-Mercapto-1-oxopropyl)-L-serine may confer antioxidant properties, potentially protecting cells from oxidative stress . This is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role.

- Cancer Cell Proliferation : Studies have shown that L-serine metabolism is linked to cancer cell proliferation. Altered serine levels can affect glycolytic flux and promote tumor growth through various signaling pathways . The specific role of N-(2-Mercapto-1-oxopropyl)-L-serine in cancer biology remains an area for further exploration.

Case Studies

- Neuroprotective Effects :

-

Anticancer Activity :

- Research has indicated that compounds derived from serine metabolism can inhibit cancer cell proliferation. For instance, increased levels of D-serine have been associated with enhanced tumor growth in certain cancers, highlighting the need for understanding how derivatives like N-(2-Mercapto-1-oxopropyl)-L-serine might modulate these effects .

Data Table: Biological Activities of N-(2-Mercapto-1-oxopropyl)-L-serine

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Mercapto-1-oxopropyl)-L-serine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via peptide coupling reactions, such as using protected L-serine derivatives with mercaptopropionyl chloride under inert conditions. Purification typically involves reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) to achieve >95% purity . Critical steps include nitrogen atmosphere maintenance to prevent oxidation of the thiol group and rigorous removal of dicyclohexylammonium salts (common byproducts) using ion-exchange chromatography .

Q. How can researchers verify the structural integrity of N-(2-Mercapto-1-oxopropyl)-L-serine post-synthesis?

- Methodological Answer : Use tandem analytical techniques:

- NMR : Confirm stereochemistry via - and -NMR, focusing on the α-proton (δ ~4.3 ppm) and carbonyl signals (δ ~170-175 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z 194.0 (CHNOS, exact mass 193.04) .

- FT-IR : Validate the thiol (-SH) stretch at ~2550 cm and amide I/II bands at 1650/1550 cm .

Q. What are the stability considerations for N-(2-Mercapto-1-oxopropyl)-L-serine during storage?

- Methodological Answer : The compound is sensitive to oxidation and hydrolysis. Store at -20°C under argon in amber vials. Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) shows <5% degradation when protected from light and moisture .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the hepatoprotective mechanisms of N-(2-Mercapto-1-oxopropyl)-L-serine in vivo?

- Methodological Answer : Use rodent models of hepatic injury (e.g., CCl-induced toxicity). Administer the compound intraperitoneally (10-50 mg/kg/day) and measure biomarkers:

- Oxidative Stress : Glutathione (GSH) levels and malondialdehyde (MDA) in liver homogenates .

- Histopathology : H&E staining for necroinflammation.

- Mechanistic Pathways : Western blotting for Nrf2/Keap1 and NF-κB pathways to assess antioxidant and anti-inflammatory activity .

Q. What experimental strategies resolve contradictions in reported toxicity data for thiol-containing analogs like N-(2-Mercapto-1-oxopropyl)-L-serine?

- Methodological Answer : Discrepancies in LD values (e.g., 1300-2330 mg/kg in rodents ) may arise from:

- Species Differences : Compare murine vs. rat metabolic profiles using LC-MS/MS to track metabolite accumulation.

- Dosing Regimens : Conduct dose-escalation studies with pharmacokinetic modeling to identify nonlinear toxicity thresholds.

- Formulation Effects : Test solubility enhancers (e.g., cyclodextrins) to distinguish intrinsic toxicity from bioavailability limitations .

Q. How can researchers investigate the compound’s interaction with serum albumin for drug delivery applications?

- Methodological Answer : Use fluorescence quenching assays:

- Incubate N-(2-Mercapto-1-oxopropyl)-L-serine with bovine serum albumin (BSA) and measure tryptophan emission at 345 nm (λ = 280 nm).

- Calculate binding constants (K) via Stern-Volmer plots.

- Validate with molecular docking simulations (PDB ID: 4F5S) to identify binding pockets near Cys-34, a key site for thiol-disulfide exchange .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。